methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolopyrimidine core through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Functionalization of the aromatic ring with methoxy groups through electrophilic aromatic substitution.
- Final esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, thiazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Pyrazolopyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring.
Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both the thiazolopyrimidine and pyrazole moieties, along with the methoxy-substituted aromatic ring, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O5S/c1-12-18(22(29)32-6)19(15-11-24-26(3)13(15)2)27-21(28)17(33-23(27)25-12)10-14-8-7-9-16(30-4)20(14)31-5/h7-11,19H,1-6H3/b17-10+ |
InChI Key |
SIMIZECEFXPPGG-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Origin of Product |
United States |
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